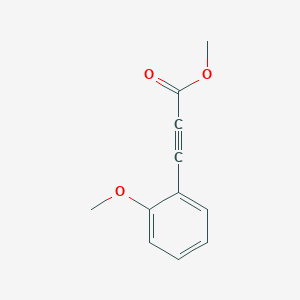

(2-Methoxy-phenyl)-propynoic acid methyl ester, 97%

Vue d'ensemble

Description

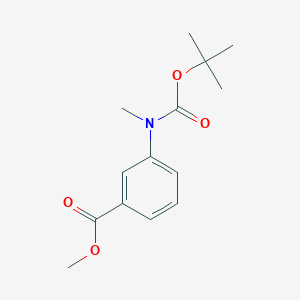

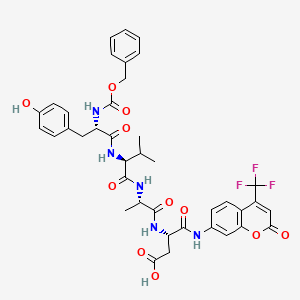

(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% (2-MPPA-ME-97) is an organic compound with a wide range of applications in the fields of chemistry, medicine, and biochemistry. It is a water-soluble, colorless, and odorless compound with a molecular weight of 224.25 g/mol. 2-MPPA-ME-97 is a versatile compound which can be used for a variety of purposes, such as in the synthesis of drugs, in the production of various materials, and in the study of biochemical and physiological processes. In

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

(2-Methoxy-phenyl)-propynoic acid methyl ester: is a valuable precursor in the synthesis of various bioactive compounds. Its structure allows for the introduction of additional functional groups through chemical reactions, which can lead to the creation of molecules with potential pharmacological activities. For instance, modifications of this compound can result in derivatives that exhibit anti-inflammatory or anti-tumor properties .

Conducting Polymers

This compound can also serve as a monomer in the production of conducting polymers. These polymers are of great interest in scientific research due to their applications in electronics, such as organic light-emitting diodes (OLEDs), solar cells, and transistors. The methoxy group in the compound can influence the polymer’s solubility and electrical properties .

Antioxidants and UV Absorbers

The phenolic structure of (2-Methoxy-phenyl)-propynoic acid methyl ester makes it a candidate for use as an antioxidant. It can help in protecting materials from oxidative degradation. Additionally, its ability to absorb ultraviolet light makes it useful in the formulation of UV-protection coatings and sunscreens .

Flame Retardants

In the field of material science, this compound can be applied to the development of flame retardants. Its chemical structure can contribute to reducing the flammability of materials, making it a significant additive in the production of safer textiles, plastics, and other materials .

Agricultural Chemicals

There is potential for (2-Methoxy-phenyl)-propynoic acid methyl ester to be used in the synthesis of agricultural chemicals. These chemicals include pesticides and herbicides, where the compound’s properties can be harnessed to control pests and weeds effectively .

Cosmetic Industry

Lastly, the ester could find applications in the cosmetic industry. Due to its aromatic structure, it can be used in the synthesis of fragrances. Moreover, its potential antioxidant properties can be beneficial in skincare products to prevent damage caused by free radicals .

Propriétés

IUPAC Name |

methyl 3-(2-methoxyphenyl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAILREFEWIRTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-methoxyphenyl)propiolate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]Pd(II)](/img/structure/B6334151.png)

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)